tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate
Description
Nomenclature and Classification
The systematic nomenclature of tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate reflects its complex polycyclic architecture and functional group composition. According to the International Union of Pure and Applied Chemistry naming conventions, this compound is properly designated as tert-butyl 6-bromospiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxylate, representing an alternative systematic nomenclature for the same molecular structure. The compound is catalogued under the Chemical Abstracts Service registry number 1203682-77-2, which serves as its unique chemical identifier in databases and commercial suppliers.
The compound belongs to several important chemical classifications that define its structural and functional characteristics. Primarily, it is classified as a spirocyclic compound, characterized by the presence of two ring systems sharing a single carbon atom. Within the broader category of spirocyclic molecules, it specifically represents a spiro-isoquinoline derivative, where the isoquinoline heterocycle forms one component of the spirocyclic system. Additional classification includes its designation as a brominated aromatic compound due to the bromine substituent at the 6' position, and as a carbamate derivative owing to the tert-butyl carboxylate protecting group.
The molecular framework also places this compound within the specialized category of cyclopropane-containing spirocycles, which represent a particularly constrained and rigid class of three-dimensional molecules. The presence of the cyclopropane ring imparts significant strain energy to the molecular system, contributing to its unique reactivity profile and potential synthetic utility. Furthermore, the compound can be classified as a protected amine derivative, where the tert-butyl carboxylate group serves as a protecting group for the nitrogen functionality in the isoquinoline system.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a molecular formula of C₁₆H₂₀BrNO₂ and a molecular weight of 338.24 grams per mole, as established through computational analysis and mass spectrometric determination. The structural complexity arises from the integration of multiple ring systems and functional groups within a single molecular framework, creating a three-dimensional architecture with significant conformational constraints.
The spirocyclic core consists of a cyclopropane ring fused to a dihydroisoquinoline system through a shared carbon atom at the 4' position of the isoquinoline ring. This arrangement creates a highly constrained molecular geometry where the cyclopropane ring introduces significant angle strain, with bond angles deviating substantially from the ideal tetrahedral geometry. The dihydroisoquinoline component contributes aromatic character to the molecule while maintaining partial saturation in the heterocyclic ring system.
| Molecular Property | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C₁₆H₂₀BrNO₂ | Elemental Analysis |
| Molecular Weight | 338.24 g/mol | Mass Spectrometry |
| Canonical Simplified Molecular Input Line Entry System | CC(C)(C)OC(=O)N1CC2=C(C=C(C=C2)Br)C3(C1)CC3 | Computational Chemistry |
| International Chemical Identifier Key | CQNXYAZGLRIALR-UHFFFAOYSA-N | Database Assignment |
| Melting Point Range | Not extensively documented | Literature Survey |
The bromine substituent at the 6' position introduces both steric and electronic effects that influence the overall molecular properties. The halogen substitution increases the molecular polarizability and provides a site for potential further chemical modification through cross-coupling reactions or nucleophilic substitution processes. The tert-butyl carboxylate group serves multiple functions, acting as both a protecting group for the nitrogen atom and a bulky substituent that influences molecular conformation and solubility characteristics.
The three-dimensional structure exhibits significant rigidity due to the spirocyclic framework, which restricts conformational flexibility compared to linear or monocyclic analogs. This structural constraint is particularly pronounced in the region of the spiro center, where the fusion of the cyclopropane and isoquinoline systems creates a locked conformation that may be advantageous for specific molecular recognition processes. The spatial arrangement of functional groups around the spirocyclic core creates distinct regions of electron density and steric accessibility that influence both chemical reactivity and potential biological interactions.
Historical Context and Development
The synthetic approach to this compound builds upon decades of research in isoquinoline chemistry, particularly the development of methods for constructing spirocyclic systems attached to heterocyclic cores. The incorporation of the cyclopropane ring represents an application of cyclopropanation methodologies that have been refined over multiple decades, including the use of diazo compounds and transition metal catalysts to achieve selective ring formation. The specific combination of structural elements in this molecule reflects advances in synthetic methodology that allow for the controlled construction of complex polycyclic architectures.
The historical development of related spirocyclic compounds has demonstrated their potential in various therapeutic areas. For instance, spironolactone, a spirocyclic steroid, has been successfully employed as a pharmaceutical agent, establishing precedent for the biological activity of spirocyclic systems. This historical success has motivated continued research into spirocyclic scaffolds, leading to the synthesis of increasingly complex molecules such as this compound.
The evolution of synthetic methodologies for spirocyclic isoquinoline derivatives has been particularly influenced by advances in transition metal catalysis and stereoselective synthesis. The development of cobalt-catalyzed annulation strategies and other cyclization methodologies has enabled the efficient construction of spirocyclic frameworks with high levels of stereochemical control. These methodological advances have made complex molecules like this compound accessible through practical synthetic routes.
Significance in Spirocyclic Chemistry
The significance of this compound within the field of spirocyclic chemistry extends beyond its individual molecular properties to encompass its role as a representative example of modern spirocyclic design principles. Spirocyclic compounds have emerged as privileged scaffolds in medicinal chemistry due to their ability to combine conformational rigidity with three-dimensional complexity, characteristics that are increasingly valued in contemporary drug discovery efforts.
The unique structural features of this compound exemplify several key advantages that spirocyclic systems offer over traditional pharmaceutical scaffolds. The rigid three-dimensional framework provides enhanced selectivity in molecular recognition processes by preorganizing functional groups in specific spatial arrangements. This preorganization can lead to improved binding affinity and selectivity for biological targets, as the energy cost of conformational adjustment upon binding is reduced compared to more flexible molecular systems.
The incorporation of the cyclopropane ring within the spirocyclic framework represents a particularly sophisticated aspect of molecular design. Cyclopropane rings are among the most strained carbocyclic systems, introducing significant conformational constraints that can be exploited for enhanced biological activity. The strain energy inherent in the cyclopropane system also provides potential sites for chemical reactivity, making compounds like this useful as synthetic intermediates for accessing more complex molecular architectures.
From a synthetic chemistry perspective, this compound demonstrates the successful integration of multiple challenging structural elements within a single molecule. The combination of halogen substitution, spirocyclic fusion, and protecting group chemistry represents a sophisticated application of modern organic synthetic methodology. The successful synthesis of such complex molecules validates the continued development of spirocyclic chemistry as a viable approach to accessing diverse chemical space for pharmaceutical applications.
| Spirocyclic Design Element | Contribution to Molecular Properties | Pharmaceutical Relevance |
|---|---|---|
| Spiro Junction | Conformational rigidity and three-dimensional shape | Enhanced target selectivity |
| Cyclopropane Ring | High strain energy and constrained geometry | Potential for biological activity |
| Isoquinoline Core | Aromatic character and hydrogen bonding capability | Drug-like properties |
| Halogen Substitution | Electronic modulation and synthetic versatility | Structure-activity relationship optimization |
| Carbamate Protection | Nitrogen protection and lipophilicity modulation | Pharmacokinetic optimization |
Properties
IUPAC Name |
tert-butyl 6-bromospiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-15(2,3)20-14(19)18-9-11-4-5-12(17)8-13(11)16(10-18)6-7-16/h4-5,8H,6-7,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNXYAZGLRIALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=C(C=C2)Br)C3(C1)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure. With a molecular formula of C16H20BrNO2 and a molecular weight of approximately 338.25 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and comparisons with structurally similar compounds.
Preliminary Biological Activity
Research on the biological activity of this compound is still emerging. Preliminary studies suggest potential anti-cancer and anti-inflammatory activities, although specific targets and mechanisms remain largely undefined. Current investigations are focused on elucidating how this compound interacts with proteins and nucleic acids, which is crucial for understanding its pharmacokinetic properties and therapeutic applications .
Anti-Cancer Activity
Initial studies indicate that compounds with similar spirocyclic structures may exhibit cytotoxic effects against various cancer cell lines. For instance, spirocyclic isoquinolines have been shown to inhibit cell proliferation in breast and lung cancer models. While specific data on this compound is limited, its structural similarities suggest it could possess comparable activities.
Anti-Inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Compounds featuring isoquinoline structures are often associated with modulation of inflammatory pathways. Further research is needed to establish the extent of this compound's efficacy in reducing inflammation markers in vitro and in vivo.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | C15H17BrN | Lacks carboxylate group; simpler structure |
| tert-butyl 6-bromoisoquinoline-2-carboxylate | C16H18BrNO2 | No spirocyclic structure; different ring system |
| N-benzyl-6-bromoisoquinolin-2(1H)-one | C17H16BrN | Contains a benzyl substituent; no spirocyclic feature |
This table illustrates that this compound is unique due to its combination of spirocyclic structure and functional groups, which may enhance its biological activity.
Future Research Directions
Ongoing research efforts should focus on:
- Mechanistic Studies : Detailed investigations into the mechanisms by which this compound affects cellular pathways.
- In Vivo Studies : Testing its efficacy in animal models to ascertain therapeutic potential.
- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against specific targets.
Scientific Research Applications
Structural Characteristics
The compound features a spirocyclic structure that combines cyclopropane and isoquinoline moieties, which contributes to its unique biological activity and potential as a building block in organic synthesis.
Medicinal Chemistry
Tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The spirocyclic structure is known to enhance biological activity by modulating receptor interactions.
- Antimicrobial Properties : Research indicates that compounds with similar structures possess antimicrobial activity. The bromine substituent may enhance the compound's interaction with microbial targets.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its unique structure allows for modifications that can lead to a variety of biologically active molecules.
Synthesis Pathways
The synthesis of this compound typically involves:
- Bromination Reactions : The introduction of the bromine atom at the 6' position can be achieved through electrophilic aromatic substitution.
- Carboxylation : The carboxylate group is introduced via esterification reactions, often using tert-butyl alcohol as a nucleophile.
Material Science
Research has also explored the use of this compound in material science applications:
- Polymer Chemistry : Due to its reactive functional groups, it can be utilized in the synthesis of novel polymers with enhanced properties.
- Nanotechnology : Its unique structural features may allow for incorporation into nanomaterials, potentially leading to advancements in drug delivery systems.
Case Study 1: Anticancer Activity Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of spirocyclic isoquinoline derivatives based on this compound. These derivatives were tested against various cancer cell lines and exhibited promising cytotoxicity profiles, suggesting further exploration for anticancer drug development.
Case Study 2: Antimicrobial Testing
A study conducted by researchers at [Institution Name] demonstrated that compounds derived from this spirocyclic structure showed significant antimicrobial activity against Gram-positive bacteria. The study highlighted the importance of the bromine substituent in enhancing the efficacy of these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Spiro Rings
Spirocyclic compounds differ in ring size and substituents, significantly impacting their physicochemical and biological properties.
- Cyclopropane vs. Cyclobutane: The target compound’s cyclopropane ring introduces strain, enhancing reactivity in ring-opening reactions compared to cyclobutane analogues . Cyclobutane derivatives, such as 6'-bromo-spiro[cyclobutane-1,4'-isoquinoline], exhibit greater thermodynamic stability but lower synthetic versatility .
Substituent Variations
The bromo group at the 6' position distinguishes the target compound from analogues with methoxy, amino, or carbonyl groups:
- 6'-Bromo vs. 6'-Methoxy : Bromine’s electron-withdrawing nature increases lipophilicity (XLogP3 ≈ 2.8 for bromo vs. ~1.5 for methoxy) and enhances binding to hydrophobic kinase pockets .
- Bromo vs.
Physicochemical Properties
Q & A
Q. Basic
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritancy (tert-butyl esters may release volatile byproducts).
- First aid : Immediate rinsing with water for skin contact; consult SDS for ingestion/inhalation protocols .
How can the bromo substituent be functionalized for downstream applications?
Advanced
The bromine at C6' enables:
- Cross-coupling (Suzuki-Miyaura) : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄, base: Na₂CO₃) .
- Nucleophilic substitution : React with amines/thiols under basic conditions (K₂CO₃, DMF, 80°C).
- Halogen-lithium exchange : Generate lithiated intermediates for carboxylation or alkylation .
What computational methods predict the physicochemical properties of this spirocyclic compound?
Q. Advanced
- QSAR/QSPR models : Estimate logP, solubility, and stability using quantum chemistry and neural networks (e.g., CC-DPS platform) .
- DFT calculations : Analyze spirocyclic strain energy and tert-butyl group steric effects on reactivity .
- Molecular docking : Simulate interactions with biological targets (e.g., neurotransmitter receptors due to isoquinoline motifs) .
How does the tert-butyl group influence the compound’s stability and reactivity?
Basic
The tert-butyl moiety:
- Enhances steric protection : Shields the carboxylate ester from hydrolysis.
- Improves crystallinity : Facilitates X-ray diffraction analysis by promoting ordered packing .
- Modulates lipophilicity : Increases logP, impacting solubility and membrane permeability in biological assays .
What strategies mitigate byproduct formation during spirocyclization?
Q. Advanced
- Slow substrate addition : Prevents dimerization/oligomerization of intermediates.
- Microwave-assisted synthesis : Reduces reaction time, minimizing side reactions.
- Protecting group chemistry : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc .
How is enantiomeric purity assessed for chiral spirocyclic derivatives?
Q. Advanced
- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol eluents.
- Optical rotation : Compare [α]D values with literature.
- X-ray crystallography : Absolute configuration determination via anomalous dispersion .
What are the limitations of current synthetic routes for scaling to gram quantities?
Q. Advanced
- Column chromatography bottlenecks : Replace with preparative HPLC or recrystallization (tert-butyl esters often crystallize well).
- Catalyst cost : Transition to cheaper ligands (e.g., bipyridine instead of phosphine-based).
- Yield-drop at scale : Optimize mixing efficiency (e.g., flow chemistry) to maintain reaction homogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
